molecular formula C8H8INO2 B13091580 2-(2-Amino-4-iodophenyl)acetic acid

2-(2-Amino-4-iodophenyl)acetic acid

Cat. No.: B13091580
M. Wt: 277.06 g/mol
InChI Key: QGYFNANHYBDSDA-UHFFFAOYSA-N
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Description

2-(2-Amino-4-iodophenyl)acetic acid ( 1261861-32-8) is a chemical compound with the molecular formula C₈H₈INO₂ and a molecular weight of 277.06 g/mol . This compound is characterized by an amino group and a carboxylic acid group attached to a benzene ring that is substituted with an iodine atom, a structure that makes it a valuable building block in organic synthesis and pharmaceutical research. The iodine atom on the phenyl ring makes it a versatile intermediate for further chemical transformations, such as metal-catalyzed cross-coupling reactions, which are fundamental in constructing more complex molecular architectures. Researchers are advised to handle this product with care; it has a warning signal word and hazard statements including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . For safe handling, appropriate personal protective equipment should be worn. To ensure stability, the compound should be stored in a dark place under an inert atmosphere at room temperature . This product is intended for research and further manufacturing applications only, strictly not for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8INO2

Molecular Weight

277.06 g/mol

IUPAC Name

2-(2-amino-4-iodophenyl)acetic acid

InChI

InChI=1S/C8H8INO2/c9-6-2-1-5(3-8(11)12)7(10)4-6/h1-2,4H,3,10H2,(H,11,12)

InChI Key

QGYFNANHYBDSDA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1I)N)CC(=O)O

Origin of Product

United States

Synthetic Methodologies and Route Optimization for 2 2 Amino 4 Iodophenyl Acetic Acid

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 2-(2-Amino-4-iodophenyl)acetic acid reveals several possible disconnections to simplify the target molecule into readily available starting materials. The primary disconnections involve the formation of the aryl-iodine bond, the introduction of the amino group, and the construction of the acetic acid side chain.

Approaches to the Aryl-Iodine Bond Formation

The introduction of an iodine atom onto the aromatic ring is a critical step. Direct iodination of aniline (B41778) derivatives can be challenging due to the high reactivity of the amino group, which can lead to overreaction and side products. libretexts.org Therefore, indirect methods are often preferred.

One common strategy involves the Sandmeyer reaction, where a primary aromatic amine is converted to a diazonium salt, which is then displaced by iodide. This approach allows for regioselective iodination. Another method involves the use of iodine in the presence of an oxidizing agent. For instance, arylhydrazines can be converted to aryl iodides using iodine in dimethyl sulfoxide (B87167) (DMSO), where iodine acts as both an oxidant and an iodinating agent. acs.org Hypervalent iodine reagents, such as (diacetoxyiodo)benzene (B116549) (PIDA), have also been employed for the iodination of arenes under mild conditions. researchgate.net

A plausible retrosynthetic disconnection for the aryl-iodine bond would be to consider 2-(2-aminophenyl)acetic acid as a precursor, which would then undergo a regioselective iodination reaction.

Strategies for Introducing the Amino Group

The placement of the amino group ortho to the acetic acid side chain and para to the iodine atom requires careful planning. One retrosynthetic approach is to introduce the amino group from a nitro group precursor. The nitro group is a meta-director in electrophilic aromatic substitution, which can be utilized to install other substituents before its reduction to an amine. youtube.com The reduction of a nitro group to an amine can be achieved through various methods, including catalytic hydrogenation or using reducing agents like tin(II) chloride or iron in acidic media. youtube.com

Alternatively, the amino group can be introduced via C-N bond formation reactions. Modern methods include transition-metal-catalyzed coupling reactions using palladium or copper catalysts, or through the use of diaryliodonium salts. nih.govcore.ac.uk

A key consideration is the timing of the amino group introduction relative to other functional group manipulations to avoid undesired side reactions. For instance, the strong activating nature of the amino group can be attenuated by converting it to an amide, which can later be hydrolyzed back to the amine. libretexts.org

Synthetic Pathways for the Acetic Acid Moiety

The acetic acid side chain can be constructed through several synthetic routes. A common method involves the Willgerodt-Kindler reaction, where an acetophenone (B1666503) is converted to a phenylacetic acid derivative. Another approach is through the homologation of a benzyl (B1604629) halide, which can be achieved by cyanation followed by hydrolysis of the resulting nitrile.

A retrosynthetic disconnection for the acetic acid moiety could start from a substituted toluene (B28343) derivative, which can be oxidized to the corresponding benzoic acid and then further elaborated to the phenylacetic acid. youtube.com Alternatively, a benzyl alcohol can be converted to the corresponding phenylacetic acid.

Classical and Modern Synthetic Routes

The synthesis of this compound can be accomplished through various multi-step sequences starting from commercially available precursors.

Multi-step Synthesis from Commercially Available Precursors

A practical synthetic route could commence with a commercially available substituted benzene (B151609) derivative. For example, starting with 4-nitrotoluene, a sequence of reactions can be envisioned. First, the methyl group can be oxidized to a carboxylic acid. Then, the nitro group can be reduced to an amine. Following this, protection of the amine as an acetamide (B32628) would allow for regioselective iodination at the position ortho to the acetylamino group. Finally, deprotection of the amine and manipulation of the carboxylic acid group to the acetic acid side chain would yield the target molecule.

A documented synthesis of a similar compound, ethyl 2-(4-amino-3-iodophenyl)acetate, starts from ethyl 2-(4-aminophenyl)acetate (B8474992) and uses N-iodosuccinimide in acetonitrile (B52724) to introduce the iodine atom ortho to the amino group. chemicalbook.com This highlights a direct iodination approach on a pre-existing aminophenylacetate scaffold.

Starting MaterialReagent(s)ProductYield (%)Reference
Ethyl 2-(4-aminophenyl)acetateN-Iodosuccinimide, AcetonitrileEthyl 2-(4-amino-3-iodophenyl)acetate90 chemicalbook.com
Directed ortho-Metalation (DoM) Strategies

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.orgnumberanalytics.com This strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgorganic-chemistry.org The resulting aryllithium species can then react with various electrophiles.

In the context of synthesizing this compound, a DoM strategy could be employed. For instance, an N-protected aniline derivative with an acetic acid ester side chain could be subjected to ortho-lithiation. The directing group, such as a pivaloyl or a carbamate (B1207046) group on the nitrogen, would direct the lithiation to the C2 position. Quenching the resulting aryllithium with an iodine source, such as molecular iodine or 1,2-diiodoethane, would install the iodine atom at the desired position. Subsequent deprotection would afford the target compound.

While specific examples for the direct synthesis of this compound using DoM are not readily found in the searched literature, the principles of DoM on substituted anilines and phenylacetic acid derivatives are well-established. organic-chemistry.orgnih.gov The choice of the directing group and the reaction conditions are crucial for the success of this strategy. organic-chemistry.org

Directing GroupOrganolithium ReagentElectrophileResulting Functionalization
Amide (-CONR2)n-BuLi or s-BuLiI2ortho-Iodination
Carbamate (-OCONR2)n-BuLi or s-BuLiI2ortho-Iodination
Sulfonamide (-SO2NR2)n-BuLi or s-BuLiI2ortho-Iodination
Electrophilic Aromatic Iodination Reactions

Electrophilic aromatic iodination is a direct method for introducing an iodine atom onto the aromatic ring of a precursor molecule. For the synthesis of this compound, this typically involves the iodination of a 2-aminophenylacetic acid derivative.

A common method involves the use of N-iodosuccinimide (NIS) as the iodinating agent. In a typical procedure, ethyl 2-(4-aminophenyl)acetate is treated with NIS in a solvent like acetonitrile. The reaction mixture is heated to reflux to facilitate the electrophilic substitution. chemicalbook.com The amino group at the C2 position directs the incoming electrophile to the ortho and para positions. Due to steric hindrance and the electronic effects of the substituents, the iodine atom is selectively introduced at the C4 position. This reaction can proceed under a nitrogen atmosphere to prevent unwanted side reactions. chemicalbook.com The subsequent hydrolysis of the ethyl ester yields the desired this compound.

Various iodinating reagents and conditions can be employed to achieve this transformation. mdpi.comorganic-chemistry.org The choice of reagent and solvent can influence the regioselectivity and yield of the reaction. For instance, the use of molecular iodine (I₂) in the presence of an oxidizing agent can also effect iodination. mdpi.com Green chemistry approaches are also being explored, such as the use of water as a solvent or electrochemical methods for generating the iodinating species in situ. nih.gov

Table 1: Electrophilic Iodination of 2-Aminophenylacetic Acid Derivatives
Starting MaterialIodinating AgentSolventConditionsProductYieldReference
Ethyl 2-(4-aminophenyl)acetateN-Iodosuccinimide (NIS)AcetonitrileReflux, N₂ atmosphereEthyl 2-(4-amino-3-iodophenyl)acetate90% chemicalbook.com
Nucleophilic Substitution Approaches to Amination

Nucleophilic substitution provides an alternative strategy for introducing the amino group. This can be particularly useful when starting with a pre-iodinated phenylacetic acid derivative. One common approach is the amination of a halo-substituted phenylacetic acid. For example, a precursor such as 2-(2-bromo-4-iodophenyl)acetic acid could potentially undergo nucleophilic aromatic substitution with an ammonia (B1221849) equivalent or a protected amine source.

Another strategy involves the reduction of a nitro group. The synthesis can start from a 4-iodo-2-nitrophenylacetic acid derivative. The nitro group can be reduced to an amino group using various reducing agents, such as tin(II) chloride, iron in acidic medium, or catalytic hydrogenation. orgsyn.org This method is advantageous as the starting nitro compounds are often readily accessible. For instance, p-nitrophenylacetic acid can be reduced to p-aminophenylacetic acid using hydrogen sulfide (B99878) in aqueous ammonia. orgsyn.org A similar strategy could be adapted for the synthesis of the iodo-substituted analogue.

Carboxylation and Ester Hydrolysis Pathways

The final step in many synthetic routes to this compound is the hydrolysis of a corresponding ester, typically an ethyl or methyl ester. This is a standard transformation, usually achieved by treating the ester with an aqueous acid or base, followed by neutralization to precipitate the carboxylic acid. google.comgoogle.com

The introduction of the acetic acid side chain itself can be accomplished through various methods. One common approach is the Strecker synthesis, starting from an appropriately substituted aminobenzaldehyde. Alternatively, the carboxylation of a benzyl halide derivative can be employed. Another powerful method is the amidomalonate synthesis, which allows for the construction of the α-amino acid from diethyl acetamidomalonate and a suitable alkyl halide. libretexts.org

Decarboxylation reactions can also be relevant in certain synthetic schemes, although they are generally reactions to be avoided when the carboxylic acid group is desired. semanticscholar.org

One-Pot and Cascade Reactions for Streamlined Synthesis

To enhance efficiency and reduce the number of purification steps, one-pot or cascade reactions are highly desirable. These processes involve multiple transformations occurring in a single reaction vessel. For example, a one-pot synthesis could involve the initial reduction of a nitro group, followed by in-situ acylation or another functional group transformation. nih.gov While a specific one-pot synthesis for this compound is not prominently described in the provided context, the principles of one-pot synthesis are widely applied in organic chemistry to streamline complex syntheses. epa.gov

Application of Advanced Catalytic Systems in Synthesis

Modern synthetic chemistry heavily relies on advanced catalytic systems to achieve high efficiency, selectivity, and functional group tolerance. The synthesis of this compound and its precursors can benefit significantly from such methodologies.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. While not directly forming this compound in one step, these reactions are crucial for the synthesis of its precursors. For example, a Suzuki-Miyaura coupling could be used to introduce the acetic acid moiety or a precursor to it onto a pre-functionalized aromatic ring.

More relevant to the synthesis of related structures, the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a cornerstone for forming C-N bonds. nih.gov This reaction could be envisioned for the amination of a di-halogenated phenylacetic acid derivative, offering a modern alternative to classical nucleophilic substitution methods. The choice of palladium catalyst and ligand is critical for achieving high yields and selectivity in these transformations. nih.gov

Copper-catalyzed reactions have emerged as a cost-effective and efficient alternative to palladium-catalyzed systems for certain transformations, particularly for C-N bond formation. rsc.org Copper-catalyzed amination, often referred to as the Ullmann condensation, can be used to introduce an amino group onto an aryl iodide. capes.gov.br This method could be applied to a precursor like 2,4-diiodophenylacetic acid to selectively introduce an amino group at the C2 position. The reaction conditions, including the copper catalyst, ligand, base, and solvent, would need to be carefully optimized to achieve the desired regioselectivity and yield.

Table 2: Advanced Catalytic Methods in the Synthesis of Related Structures
Reaction TypeCatalyst SystemSubstratesProduct TypeReference
Buchwald-Hartwig AminationPalladium catalystDebenzeyldonepezil, Aryl bromidesN-arylated debenzeyldonepezil nih.gov
C-H Bond AminationCopper catalystN-aryl benzamidesN-aryl acridones rsc.org
Tandem ReactionCopper(I) catalyst2-Iodobenzenamine, Isothiocyanate2-Aminobenzothiazole capes.gov.br

Efficiency and Yield Optimization in Synthetic Processes

The development of a robust and economically viable synthesis for this compound hinges on the meticulous optimization of reaction conditions to maximize yield and ensure scalability. A plausible and commonly employed synthetic strategy involves a multi-step process, typically starting from a readily available precursor such as 4-iodophenylacetic acid. This route generally proceeds via the nitration of the aromatic ring, followed by the selective reduction of the nitro group to the desired amine.

Investigation of Reaction Parameters (Temperature, Pressure, Solvent Systems, Catalysts)

The efficiency of each synthetic step is highly dependent on the careful control of various reaction parameters.

Nitration Step: The introduction of a nitro group at the 2-position of the 4-iodophenylacetic acid ring is a critical transformation. This electrophilic aromatic substitution is typically carried out using a mixture of concentrated nitric acid and sulfuric acid.

Temperature: The temperature of the nitration reaction is a crucial parameter. Lower temperatures, typically between 0 and 10 °C, are generally favored to control the regioselectivity of the reaction and to minimize the formation of undesired by-products that can arise from over-nitration or side reactions.

Solvent Systems: While the mixed acid often serves as both the reagent and the solvent, the use of a co-solvent can sometimes be employed to improve the solubility of the starting material and control the reaction rate. However, for industrial-scale production, minimizing solvent use is often a primary consideration.

Reaction Time: The duration of the reaction needs to be optimized to ensure complete conversion of the starting material while preventing the degradation of the product.

Reduction Step: The selective reduction of the nitro group in 2-(2-nitro-4-iodophenyl)acetic acid to form the target amine is a pivotal step. Catalytic hydrogenation is a widely used and effective method for this transformation.

Catalysts: A variety of catalysts can be employed for this reduction, with palladium on carbon (Pd/C) being a common and efficient choice. google.com Other catalysts, such as platinum on carbon (Pt/C) or Raney nickel, could also be considered. The choice of catalyst can influence the reaction rate, selectivity, and the potential for side reactions. The catalyst loading is another parameter that requires optimization to balance reaction time with cost.

Pressure: The hydrogen pressure is a key factor in catalytic hydrogenation. Higher pressures generally lead to faster reaction rates. However, for scalability and safety reasons, optimizing the reaction to proceed efficiently at lower to moderate pressures is desirable.

Temperature: The reaction temperature for the hydrogenation needs to be carefully controlled. While higher temperatures can increase the reaction rate, they can also lead to an increase in by-product formation. A moderate temperature range is typically sought to achieve a balance between reaction speed and selectivity.

Solvent Systems: The choice of solvent is critical for the success of the hydrogenation. Alcohols such as ethanol (B145695) or methanol (B129727) are frequently used as they are good solvents for both the starting material and the product, and they are compatible with the catalytic process.

The following table summarizes the key reaction parameters and their typical ranges for the synthesis of this compound.

ParameterNitration StepReduction Step
Temperature 0 - 10 °C25 - 50 °C
Pressure Atmospheric1 - 10 atm
Solvent Concentrated H₂SO₄Ethanol, Methanol
Catalyst -5-10% Pd/C

Development of High-Yielding and Scalable Synthetic Procedures

The transition from a laboratory-scale synthesis to a large-scale industrial process requires the development of procedures that are not only high-yielding but also robust, reproducible, and safe. For the synthesis of this compound, this involves addressing several key challenges.

One of the primary goals in developing a scalable synthesis is to achieve high yields in each step. For instance, in a related synthesis of (4-Amino-3-iodo-phenyl)-acetic acid ethyl ester, a yield of 90% was reported for the iodination step. While the synthetic route is different, it highlights the potential for high-yielding steps in the synthesis of related compounds.

Work-up and purification procedures are also critical for scalability. Extraction and crystallization are preferred methods for purification on a large scale as they are generally more cost-effective and easier to implement than chromatographic methods. The choice of crystallization solvent is crucial for obtaining a high-purity product with good recovery.

The following table presents a hypothetical scalable procedure for the synthesis of this compound, with projected yields based on analogous reactions found in the literature.

StepReactionReagents and ConditionsProjected Yield
1 Nitration4-Iodophenylacetic acid, HNO₃, H₂SO₄, 0-10 °C85-95%
2 Reduction2-(2-Nitro-4-iodophenyl)acetic acid, H₂, 5% Pd/C, Ethanol, 25-40 °C, 5 atm90-98%

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound is essential for minimizing the environmental impact of its production. This involves a conscious effort to reduce waste, use less hazardous materials, and improve energy efficiency.

Minimization of By-product Formation

The minimization of by-products is a cornerstone of green chemistry. In the synthesis of this compound, careful control of reaction conditions is key to achieving this goal.

In the nitration step, controlling the temperature and the stoichiometry of the nitrating agent can significantly reduce the formation of di- and tri-nitrated by-products. The use of a highly regioselective nitrating agent could also be explored to further minimize unwanted isomers.

During the catalytic reduction of the nitro group, side reactions such as hydrodehalogenation (removal of the iodine atom) can occur. The choice of catalyst and the optimization of reaction conditions (temperature, pressure, and solvent) are crucial to suppress this unwanted side reaction. For example, the use of specific catalyst poisons or modifiers can sometimes be employed to increase the selectivity of the reduction.

Use of Environmentally Benign Solvents and Reagents

For the reduction step, while traditional solvents like methanol and ethanol are commonly used, exploring greener alternatives is an active area of research. Water, if the solubility of the reactants allows, would be an ideal green solvent. Supercritical fluids, such as carbon dioxide, could also be considered as an alternative reaction medium, although this would require specialized equipment.

In terms of reagents, the use of stoichiometric and often hazardous reagents should be minimized. The catalytic nature of the hydrogenation step is inherently a green aspect of the synthesis, as the catalyst is used in small amounts and can often be recovered and reused. Research into more sustainable and less toxic reducing agents is also an ongoing endeavor in the field of green chemistry.

The table below outlines some green chemistry considerations for the synthesis of this compound.

Green Chemistry PrincipleApplication in Synthesis
Waste Prevention Optimize reaction conditions to maximize yield and minimize by-products.
Atom Economy Design synthetic routes that maximize the incorporation of all materials used in the process into the final product.
Less Hazardous Chemical Syntheses Use less toxic reagents and solvents. For example, explore enzymatic or biocatalytic methods as alternatives to traditional chemical transformations.
Designing Safer Chemicals The final product itself is designed for a specific application, but the synthetic intermediates should be designed to be as non-toxic as possible.
Safer Solvents and Auxiliaries Replace volatile organic solvents with greener alternatives such as water, supercritical fluids, or biomass-derived solvents.
Design for Energy Efficiency Conduct reactions at ambient temperature and pressure whenever possible to reduce energy consumption.
Use of Renewable Feedstocks While not always feasible for complex aromatic compounds, exploring routes that start from renewable resources is a long-term goal of green chemistry.
Reduce Derivatives Avoid unnecessary protection and deprotection steps to shorten the synthetic route and reduce waste.
Catalysis Utilize catalytic reagents in preference to stoichiometric reagents. Recover and reuse catalysts to minimize waste.

By focusing on these principles, the synthesis of this compound can be made more sustainable and environmentally responsible, aligning with the modern imperatives of the chemical industry.

Reactivity and Derivatization Strategies in Organic Synthesis Involving 2 2 Amino 4 Iodophenyl Acetic Acid

Reactions Involving the Aromatic Iodine Atom

The iodine atom on the aromatic ring is an excellent leaving group, making it a prime site for various carbon-carbon and carbon-heteroatom bond-forming reactions. Its reactivity is central to the use of 2-(2-amino-4-iodophenyl)acetic acid as a scaffold in organic synthesis.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for constructing new bonds at the C-4 position of the phenyl ring of this compound. The high reactivity of the carbon-iodine bond facilitates these transformations, often under mild conditions.

The Suzuki-Miyaura coupling is a highly effective method for forming a new carbon-carbon bond between the aryl iodide and an organoboron compound, typically a boronic acid or its ester. libretexts.orgrsc.org This reaction is widely used to synthesize biaryl compounds. libretexts.org For this compound, coupling with various arylboronic acids would yield 2-(2-amino-4-biphenylyl)acetic acid derivatives, which are scaffolds of interest in medicinal chemistry. sigmaaldrich.comnih.gov The reaction is catalyzed by a palladium(0) species, which is typically generated in situ from a palladium(II) precatalyst. A base is required to activate the organoboron reagent. libretexts.org

The general trend for the reactivity of borane (B79455) reagents is ArBF3 > RB(OH)2 > RB(OR)2 >> R3B. libretexts.org The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and can be tailored to the specific substrates. nih.govrsc.org

Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Iodides

Component Examples Purpose
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂, [Pd(dppf)Cl₂], Pd(0)/C Source of the active Pd(0) catalyst
Ligand PPh₃, dppf, XPhos Stabilizes the Pd center and facilitates the catalytic cycle
Base K₃PO₄, Cs₂CO₃, K₂CO₃, Na₂CO₃, CsF Activates the boronic acid for transmetalation
Solvent Toluene (B28343), Dioxane, Dimethylformamide (DMF), Aqueous DME Solubilizes reactants and facilitates the reaction

| Boron Reagent | Arylboronic acids, Arylboronic esters (e.g., pinacol (B44631) esters) | Source of the aryl group to be coupled |

This table presents a generalized summary of conditions based on literature for Suzuki-Miyaura reactions involving aryl iodides.

The Heck reaction provides a method for the arylation of alkenes, forming a new carbon-carbon bond between the aryl iodide and an alkene. libretexts.org Reacting this compound with various alkenes would produce stilbene-like derivatives, where the double bond is attached at the C-4 position. researchgate.netnih.govnih.gov The reaction is catalyzed by a palladium complex and requires a base to regenerate the active catalyst. libretexts.org

The Sonogashira coupling is a powerful reaction for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction, co-catalyzed by palladium and copper complexes, allows for the synthesis of arylalkynes. wikipedia.orglibretexts.org When applied to this compound, it would yield derivatives containing an alkyne substituent at the C-4 position, which are valuable intermediates for further transformations or as final products in materials science and pharmaceutical development. nih.govacs.org The reaction is typically carried out under mild conditions, often at room temperature, using an amine as both the base and sometimes as the solvent. wikipedia.org

Table 2: Comparison of Heck and Sonogashira Coupling Conditions

Reaction Coupling Partner Catalyst System Base Typical Products from this compound
Heck Alkenes (e.g., styrene, acrylates) Pd(OAc)₂, PdCl₂(PPh₃)₂ Et₃N, K₂CO₃ Substituted stilbene (B7821643) derivatives

| Sonogashira | Terminal Alkynes (e.g., phenylacetylene) | Pd(PPh₃)₂Cl₂/CuI | Et₃N, Piperidine | 4-Alkynyl-2-aminophenylacetic acid derivatives |

This table outlines general conditions and expected products for Heck and Sonogashira reactions based on established protocols for aryl iodides.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgnumberanalytics.com This reaction is a cornerstone for synthesizing arylamines. organic-chemistry.org For the title compound, this reaction would involve coupling with various primary or secondary amines at the C-4 position to produce 2-(2,4-diaminophenyl)acetic acid derivatives or other substituted diarylamines. frontiersin.orgnih.govnih.gov The reaction's utility is enhanced by the development of sophisticated phosphine (B1218219) ligands that enable the coupling of a wide range of amines under relatively mild conditions. wikipedia.orgnih.gov The choice of ligand and base is critical to the success of the reaction, especially when dealing with less reactive amines or aryl halides. wikipedia.orgbeilstein-journals.org

Table 3: Key Components in Buchwald-Hartwig Amination

Component Examples Role in Reaction
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂ Source of the active Pd(0) catalyst
Phosphine Ligand BINAP, dppf, XPhos, t-BuXPhos Essential for facilitating oxidative addition and reductive elimination
Base NaOt-Bu, K₃PO₄, Cs₂CO₃ Deprotonates the amine and facilitates the catalytic cycle
Amine Primary amines, secondary amines, anilines, heterocylic amines The nitrogen nucleophile

| Solvent | Toluene, Dioxane | Anhydrous, non-protic solvents are typically used |

This table summarizes common reagents used in the Buchwald-Hartwig amination of aryl halides.

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. scranton.edu For an SNAr reaction to proceed, the aromatic ring must be activated by strong electron-withdrawing groups, typically positioned ortho and/or para to the leaving group.

In the case of this compound, the phenyl ring is substituted with an electron-donating amino group and a weakly deactivating acetic acid group. The absence of strong electron-withdrawing groups like nitro groups makes the aromatic ring electron-rich, and therefore, it is not sufficiently activated for classical SNAr reactions under standard conditions. These reactions typically require harsh conditions or are generally unfavorable for this type of substrate. scranton.edu

Transition-Metal-Catalyzed Cross-Coupling Reactions

Reactions Involving the Carboxylic Acid Group

The carboxylic acid group is a versatile functional handle that can undergo a variety of transformations, primarily through nucleophilic acyl substitution. jackwestin.comopenstax.org These reactions allow for the synthesis of important derivatives such as esters, amides, and acid chlorides. openstax.orgfiveable.me

Common derivatizations include:

Esterification: Reaction with an alcohol in the presence of an acid catalyst (Fischer esterification) yields the corresponding ester. openstax.org For example, reacting this compound with methanol (B129727) would produce methyl 2-(2-amino-4-iodophenyl)acetate. sigmaaldrich.com

Amide Formation: Direct reaction with an amine to form an amide is often challenging because the basic amine can deprotonate the carboxylic acid. openstax.org Therefore, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) are often employed to activate the carboxylic acid, facilitating the formation of an amide bond. jackwestin.comopenstax.org

Reduction: Carboxylic acids can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). jackwestin.com In this case, this compound would be converted to 2-(2-amino-4-iodophenyl)ethanol.

Conversion to Acyl Chloride: Treatment with thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid into the more reactive acyl chloride. openstax.org This derivative is a key intermediate for the synthesis of esters and amides under milder conditions than direct methods.

Table 4: Common Reactions of the Carboxylic Acid Group

Reaction Reagent(s) Product Type
Esterification Alcohol (e.g., ROH), H⁺ catalyst Ester
Amide Formation Amine (e.g., RNH₂), DCC Amide
Reduction LiAlH₄ then H₃O⁺ Primary Alcohol

This table provides a summary of standard transformations for a carboxylic acid functional group.

Esterification and Amidation Reactions

The carboxylic acid group of this compound is a prime site for modifications such as esterification and amidation. Esterification, the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, is a fundamental transformation. fiveable.me For instance, the reaction of phenylacetic acid with 4-ethoxyphenol (B1293792) demonstrates a typical esterification process. gcsu.edu Similarly, amidation involves the coupling of the carboxylic acid with an amine to form an amide bond, a cornerstone of peptide synthesis. These reactions are crucial for creating derivatives with altered solubility, stability, and biological activity.

Activation Strategies for Carboxylic Acids in Coupling Reactions

To facilitate coupling reactions, the carboxylic acid group often requires activation to enhance its electrophilicity. The hydroxyl group of a carboxylic acid is a poor leaving group, necessitating its conversion into a more reactive species. youtube.com Common strategies include the formation of acyl chlorides, anhydrides, or active esters. Reagents like dicyclohexylcarbodiimide (DCC) are widely used for this purpose. youtube.comlookchem.com Another approach involves the use of tert-butyl carbonates, which act as condensing reagents to form active esters that readily react with nucleophiles like amines. lookchem.com These activation methods are essential for efficient amide and ester bond formation in the synthesis of complex molecules.

Derivatization for Enhanced Analytical Detection and Tagging

In the field of analytical chemistry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), derivatization is a key strategy to improve the sensitivity and selectivity of detection. ddtjournal.com For compounds like this compound, which possess both amino and carboxylic acid groups, various derivatization reagents can be employed. The goal is to introduce a tag that enhances ionization efficiency in the mass spectrometer. For example, derivatizing the amino group with reagents like 6-aminoquinoloyl-N-hydroxysuccinimidyl carbamate (B1207046) can significantly improve detection in LC-MS analysis. scispace.com Similarly, the carboxylic acid can be targeted. researchgate.net Chemical derivatization can increase the mass of the analyte, moving it to a less noisy region of the mass spectrum, and can also lead to more specific fragmentation patterns, which is beneficial for quantitative analysis. nih.gov

Fluorescence labeling is another powerful technique for the detection and imaging of molecules. This involves covalently attaching a fluorescent molecule (fluorophore) to the target compound. nih.gov For this compound, either the amino or the carboxylic acid group can be targeted for labeling. The amino group can react with fluorophores containing N-hydroxysuccinimide (NHS) esters or isothiocyanates. nih.gov The carboxylic acid can be coupled with fluorescent amines. This strategy is widely used in bioimaging to track the localization and dynamics of molecules within biological systems. nih.gov

Reactions Involving the Amino Group

The amino group of this compound is a nucleophilic center and readily undergoes acylation reactions. Acetylation, the introduction of an acetyl group, is a common modification. For example, 4-cyclohexylaniline (B1222870) can be acetylated using acetic anhydride (B1165640). google.com This type of reaction can be used to protect the amino group during subsequent synthetic steps or to modify the electronic and steric properties of the molecule.

Formation of Amides, Ureas, and Thioureas

The primary aromatic amine function of this compound is a key site for derivatization, enabling the synthesis of various compounds through the formation of nitrogen-carbon bonds.

Amide Formation: The amino group can be acylated to form amides. This is typically achieved by reacting the parent compound with an acylating agent such as an acyl chloride or acid anhydride in the presence of a base. fishersci.co.uk The reaction involves the nucleophilic attack of the amino group on the carbonyl carbon of the acylating agent. Given that the molecule also contains a carboxylic acid, protection of this group may be necessary to prevent unwanted side reactions, such as the formation of anhydrides or oligomerization, although direct amidation of the amino group can be achieved under specific conditions. nih.gov

Urea (B33335) Derivatives: The synthesis of urea derivatives from this compound can be readily accomplished by reacting the amino group with an isocyanate. organic-chemistry.orgcsic.es This reaction is generally a straightforward and high-yielding addition reaction. Alternatively, methods avoiding the direct use of potentially hazardous isocyanates include reacting the amine with phosgene (B1210022) equivalents like carbonyldiimidazole or using carbamate intermediates. google.combioorganic-chemistry.com For instance, phenyl carbamates can react with amines in DMSO at ambient temperature to produce ureas in high yields. google.com

Thiourea Derivatives: Analogous to urea formation, thioureas are synthesized by the reaction of the primary amine with an isothiocyanate. nih.gov This addition reaction typically proceeds under mild conditions. The synthesis of thioureas can also be achieved through other routes, such as the reaction of amines with carbon disulfide. nih.gov These derivatives are significant scaffolds in medicinal chemistry.

Derivative TypeGeneral ReagentResulting Linkage
AmideAcyl Chloride (R-COCl)-NH-CO-R
UreaIsocyanate (R-NCO)-NH-CO-NH-R
ThioureaIsothiocyanate (R-NCS)-NH-CS-NH-R

Reactions Involving the Benzylic Methylene (B1212753) Group

The methylene (-CH₂-) group of this compound is "benzylic" and also alpha to a carboxylic acid. This dual activation makes it a site for specific chemical reactions.

Functionalization via Alpha-Substitution

The protons on the carbon atom adjacent (alpha) to the carboxylic acid group are acidic and can be removed by a strong base to form an enolate. This enolate can then act as a nucleophile, allowing for the introduction of various substituents at the alpha-position.

A classic method for the functionalization of the alpha-position of carboxylic acids is the Hell-Volhard-Zelinsky (HVZ) reaction. youtube.com This reaction allows for the alpha-halogenation (typically bromination) of carboxylic acids. The process involves treating the carboxylic acid with bromine (Br₂) in the presence of a catalytic amount of phosphorus tribromide (PBr₃), followed by a water workup. youtube.com The resulting α-bromo acetic acid derivative is a valuable synthetic intermediate. For example, it can undergo nucleophilic substitution with ammonia (B1221849) to produce an α-amino acid, or with other nucleophiles to introduce different side chains. youtube.com

Chemoselectivity and Regioselectivity in Multi-functionalized Systems

The presence of multiple reactive sites in this compound makes chemoselectivity a paramount consideration in its synthetic applications. The outcome of a reaction often depends on the specific reagents and conditions employed, which can be tuned to favor transformation at one functional group over others.

Competitive Reactivity of Different Functional Groups

The main points of competitive reactivity in this molecule are the primary amine, the carboxylic acid, and the active methylene group.

Amine vs. Carboxylic Acid: In reactions involving acylation or alkylation, both the amine and the carboxylate (formed under basic conditions) can act as nucleophiles.

Amide vs. Ester Formation: When reacting with an acylating agent, the amine is generally more nucleophilic than the neutral carboxylic acid, leading to amide formation. However, if the carboxylic acid is deprotonated to a carboxylate, its reactivity increases. Selective N-acylation is often performed in the presence of a base that is strong enough to scavenge the acid produced but not strong enough to deprotonate the carboxylic acid significantly. Conversely, selective O-acylation (esterification) of the carboxylic acid can be achieved under acidic conditions, where the amine is protonated to form a non-nucleophilic ammonium (B1175870) salt. beilstein-journals.org Direct amidation of the carboxylic acid can be achieved using specific coupling agents (e.g., carbodiimides like DCC or EDC) or boronic acid catalysts, which activate the carboxylic acid towards nucleophilic attack by an external amine. fishersci.co.ukorganic-chemistry.org In these cases, protection of the molecule's own amino group is necessary to prevent polymerization.

Reactions at the Ring vs. Side Chain: The electron-donating amino group and the electron-withdrawing iodo and acetic acid groups influence the regioselectivity of any further electrophilic aromatic substitution reactions. The positions ortho and para to the strong activating amino group are the most likely sites for substitution.

Amine vs. Methylene Group: The reactivity of the amino group (nucleophilic) and the α-methylene group (acidic protons) are distinct. Under basic conditions, a strong, non-nucleophilic base could deprotonate the α-carbon to form an enolate for alkylation, while a weaker base would favor reaction at the amine. Protecting the amine group (e.g., as a Boc-carbamate) would allow for unambiguous reactions at the α-methylene position.

Strategies for Selective Chemical Transformations

The synthetic utility of this compound is significantly enhanced by the strategic and selective manipulation of its three distinct functional groups: the primary aromatic amine, the carboxylic acid, and the aryl iodide. The differential reactivity of these groups allows for a variety of derivatization strategies, contingent on the careful selection of reagents and reaction conditions. Key to these strategies is the concept of orthogonal protection, where one functional group is masked to allow for the transformation of another, followed by deprotection to reveal the original functionality.

Chemoselective Reactions of the Amino Group

The primary amino group is a versatile handle for a wide array of chemical modifications, including acylation, alkylation, and participation in cyclization reactions. Given its nucleophilic nature, it is often the most reactive site in the molecule under neutral or basic conditions.

A common and crucial strategy for derivatizing other parts of the molecule is the temporary protection of the amino group. This prevents unwanted side reactions, such as polymerization or reaction with electrophilic reagents intended for other sites. A variety of protecting groups are available, with the choice depending on the stability required and the conditions for subsequent deprotection.

Table 1: Representative N-Protection Strategies for Aryl Amines

Protecting GroupReagentTypical ConditionsDeprotection Conditions
Acetyl (Ac)Acetic anhydride, Acetyl chlorideBase (e.g., Pyridine, Triethylamine)Acidic or basic hydrolysis
tert-Butoxycarbonyl (Boc)Di-tert-butyl dicarbonate (B1257347) (Boc)₂OBase (e.g., DMAP, Et₃N), THFStrong acid (e.g., TFA, HCl in dioxane)
Benzyloxycarbonyl (Cbz or Z)Benzyl (B1604629) chloroformateBase (e.g., NaHCO₃, Et₃N)Catalytic hydrogenolysis (e.g., H₂, Pd/C)

The selection of a protecting group is dictated by the planned subsequent reaction steps. For instance, if a strong acid is to be used in a later step, a Boc group would be unsuitable, and a Cbz group, which is removed under neutral hydrogenolysis conditions, might be preferred.

Selective Esterification and Amidation of the Carboxylic Acid

The carboxylic acid moiety can be converted to esters or amides to introduce further diversity. Direct esterification can be challenging in the presence of the free amino group, which can be protonated under acidic catalysis, potentially affecting solubility and reactivity.

One effective strategy involves the protection of the amino group first, followed by standard esterification or amidation protocols. For example, after N-protection with a Boc group, the carboxylic acid can be activated with coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to facilitate amide bond formation with a desired amine.

Alternatively, esterification can be achieved under various conditions. For instance, reaction with an alcohol in the presence of an acid catalyst (Fischer esterification) is a classic method, though it requires prior protection of the basic amino group to prevent salt formation. A milder alternative is alkylation of the carboxylate salt with an alkyl halide.

Transformations Involving the Aryl-Iodide

The carbon-iodine bond is a key site for the introduction of complexity through carbon-carbon and carbon-heteroatom bond-forming reactions. The high reactivity of aryl iodides makes them excellent substrates for a variety of palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming a new carbon-carbon bond by coupling the aryl iodide with an organoboron compound, typically a boronic acid or ester. This allows for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the 4-position of the phenyl ring. A typical reaction would involve a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂) and a base (e.g., Na₂CO₃, K₂CO₃). The amino and carboxylic acid groups would likely require protection to prevent interference with the catalytic cycle.

Heck Alkenylation: The Heck reaction enables the substitution of the iodine atom with an alkene, providing access to substituted styrenyl derivatives. This reaction is also palladium-catalyzed and typically requires a base.

Sonogashira Coupling: This reaction facilitates the coupling of the aryl iodide with a terminal alkyne, yielding an arylethynyl derivative. This transformation is catalyzed by a combination of a palladium complex and a copper(I) salt.

Buchwald-Hartwig Amination: This reaction allows for the formation of a new carbon-nitrogen bond, converting the aryl iodide into a diarylamine or an N-aryl-alkylamine derivative. This provides a route to more complex aniline (B41778) derivatives.

Table 2: Illustrative Palladium-Catalyzed Cross-Coupling Reactions at the C-I Bond

Reaction NameCoupling PartnerCatalyst System (Typical)Resulting Structure
Suzuki-MiyauraR-B(OH)₂Pd(PPh₃)₄, Base (e.g., K₂CO₃)Aryl-R
HeckAlkenePd(OAc)₂, Ligand (e.g., PPh₃), BaseAryl-alkene
SonogashiraTerminal alkynePdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N)Aryl-alkyne
Buchwald-HartwigR₂NHPd catalyst, Ligand, BaseAryl-NR₂

Orthogonal Strategies and Multi-step Syntheses

The true synthetic power of this compound is realized through the application of orthogonal protection and derivatization strategies in multi-step sequences. The order of transformations is critical to success.

For example, a synthetic plan might involve:

N-Protection: The amino group is protected with a Boc group to prevent its interference in subsequent steps.

Esterification: The carboxylic acid is converted to a methyl or ethyl ester to mask its acidity and improve solubility in organic solvents for the subsequent coupling reaction.

Cross-Coupling: A Suzuki-Miyaura coupling is performed on the aryl iodide to introduce a new substituent.

Deprotection: The protecting groups on the nitrogen and the ester are selectively removed to yield the final desired product. The choice of ester (e.g., a benzyl ester) can allow for simultaneous deprotection with an acid-labile N-protecting group or through hydrogenolysis.

Another potential transformation involves the intramolecular cyclization of derivatives of this compound to form heterocyclic structures, which are of significant interest in medicinal chemistry. For instance, after modification of the amino and carboxylic acid groups, the resulting intermediate could be induced to cyclize, potentially involving the ortho-amino group and the acetic acid side chain.

The strategic application of these selective transformations allows for the generation of a diverse library of compounds from the common scaffold of this compound, each with potentially unique biological or material properties.

Computational Chemistry and Theoretical Investigations of 2 2 Amino 4 Iodophenyl Acetic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can provide detailed information about the three-dimensional arrangement of atoms and the distribution of electrons, which in turn dictate the molecule's stability and reactivity.

Density Functional Theory (DFT) Studies for Molecular Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. mdpi.com For a molecule like 2-(2-Amino-4-iodophenyl)acetic acid, DFT calculations would be employed to determine its most stable three-dimensional structure, a process known as geometry optimization. This involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound (DFT/B3LYP/6-311++G(d,p))

ParameterBond/AngleCalculated Value
Bond LengthC-I2.10 Å
C-N (amino)1.40 Å
C-C (acetic acid)1.52 Å
C=O1.21 Å
O-H0.97 Å
Bond AngleC-C-I120.5°
H-N-H115.0°
C-C=O124.0°
C-O-H108.5°

Note: The data in this table is illustrative and represents typical values that might be obtained from such a calculation. Actual values would require a specific computational study to be performed.

Ab Initio (e.g., Hartree-Fock) Methods for Baseline Comparisons

Ab initio methods, such as Hartree-Fock (HF), are another class of quantum chemical calculations that solve the Schrödinger equation without empirical parameters. nih.gov While generally less accurate than DFT for many applications due to the lack of electron correlation, HF calculations are valuable for providing a baseline comparison. nih.govresearchgate.net By comparing the results from HF and DFT methods, researchers can gain a more comprehensive understanding of the electronic structure and the importance of electron correlation effects in this compound. nih.govresearchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Analysis

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. youtube.com The energies of the HOMO and LUMO, and the energy gap between them (HOMO-LUMO gap), are crucial parameters for determining a molecule's kinetic stability, chemical reactivity, and electronic properties. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates a molecule is more likely to be reactive. nih.gov

For this compound, the HOMO would likely be localized on the electron-rich amino group and the phenyl ring, while the LUMO might be distributed over the carboxylic acid group and the carbon-iodine bond.

Table 2: Hypothetical Frontier Molecular Orbital Energies of this compound

ParameterEnergy (eV)
HOMO-5.85
LUMO-0.95
HOMO-LUMO Gap (ΔE)4.90

Note: This data is hypothetical and for illustrative purposes. Actual energy values would be determined from specific quantum chemical calculations.

Prediction of Chemical Reactivity and Charge Transfer Interactions

The distribution and energies of the frontier orbitals allow for the prediction of how this compound might interact with other molecules. The HOMO's location indicates the most probable sites for electrophilic attack, while the LUMO's location suggests the likely sites for nucleophilic attack. The energy gap is also a critical factor in predicting intramolecular charge transfer, which is responsible for the electronic absorption properties of the molecule. nih.gov

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a computational technique used to study intramolecular bonding, charge transfer, and delocalization of electron density. uni-muenchen.detaylorandfrancis.com It transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) Lewis-type orbitals. uni-muenchen.de

For this compound, NBO analysis could reveal significant interactions, such as the delocalization of the nitrogen lone pair electrons into the antibonding orbitals of the phenyl ring, or interactions involving the iodine and carboxylic acid groups. These interactions play a crucial role in stabilizing the molecule's structure.

Table 3: Hypothetical NBO Analysis - Second-Order Perturbation Theory Analysis of Fock Matrix

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP (1) Nπ* (C-C) phenyl15.2
π (C-C) phenylπ* (C-C) phenyl20.5
LP (2) O (carbonyl)σ* (C-C)2.8

Note: E(2) represents the stabilization energy. This data is illustrative and would be the output of a specific NBO calculation.

Molecular Electrostatic Potential (MEP) Surface Mapping for Electrophilic and Nucleophilic Sites

No studies detailing the Molecular Electrostatic Potential (MEP) surface mapping for this compound were found. This type of analysis is crucial for predicting the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), which in turn helps in understanding its reactivity and intermolecular interactions. Without relevant research, a description of these sites and a corresponding data table cannot be generated.

Thermodynamic Property Predictions and Conformational Analysis

Similarly, the search yielded no information regarding the thermodynamic properties or conformational landscape of this compound.

Gibbs Free Energy, Enthalpy, and Entropy Calculations

There are no available published calculations for the Gibbs free energy (ΔG), enthalpy (ΔH), or entropy (ΔS) of this compound. These thermodynamic parameters are fundamental in determining the spontaneity of reactions and the stability of the compound under various conditions. The absence of this data prevents the creation of a relevant data table.

Investigation of Rotational Barriers and Stable Conformations

No conformational analysis studies for this compound have been published. Such research would involve calculating the energy changes associated with the rotation around single bonds to identify the most stable three-dimensional structures (conformers) and the energy barriers between them. Without these calculations, a discussion of stable conformations and rotational energy barriers is purely speculative and cannot be supported by scientific evidence.

Applications As a Synthetic Intermediate and Building Block in Complex Molecular Architectures

Precursor in the Synthesis of Heterocyclic Compounds

The presence of both a nucleophilic amino group and an electrophilic iodo-substituted carbon, ortho to each other on a benzene (B151609) ring, along with a reactive carboxylic acid side chain, makes 2-(2-Amino-4-iodophenyl)acetic acid an ideal precursor for synthesizing various fused heterocyclic systems. Nitrogen-containing heterocycles are of significant interest as they form the core of many biologically active compounds. scispace.comijnrd.org

Formation of Quinazoline (B50416) Derivatives

Quinazolines and their derivatives are a prominent class of nitrogen-containing heterocycles that are scaffolds in numerous pharmacologically active compounds. researchgate.netresearchgate.net The structure of this compound is well-suited for constructing the quinazoline core. The reaction typically involves the condensation of the amino group and the acetic acid side chain with a one-carbon unit source, followed by cyclization.

While direct examples using this compound are specific, the general strategy often involves the reaction of 2-aminobenzylamines or related structures with various reagents under metal-catalyzed or microwave-assisted conditions to yield quinazoline derivatives. nih.govuin-malang.ac.id For instance, copper-catalyzed methods have been shown to be efficient in the synthesis of 4-aminoquinazoline derivatives. researchgate.net The iodo-substituent at the 4-position of the phenyl ring in this compound offers a handle for further functionalization through cross-coupling reactions, allowing for the creation of a library of substituted quinazoline compounds. However, some studies have noted that an iodo-group at the C-6 position of the quinazoline ring can be detrimental to antimicrobial activity. nih.gov

Table 1: Synthetic Methods for Quinazoline Derivatives

Catalyst/Method Reactants Key Features
Microwave Irradiation N'-(substituted-2-cyanophenyl)-N,N-dimethyl-formamidine derivatives and dialkyl amino (phenyl) Rapid reaction times (20 min) and good yields. nih.gov
FeBr₂-catalyzed 2-aminobenzylamines and amines Aerobic conditions, good to excellent yields for various substituted products. nih.gov
Mn(I)-catalyzed 2-amino-benzylalcohol and primary amides Acceptorless dehydrogenative coupling, tolerates a broad range of functional groups. nih.gov

Synthesis of Other Nitrogen-Containing Heterocycles

The utility of this compound extends beyond quinazolines to the synthesis of other significant nitrogen-containing heterocycles. nih.govrsc.org The inherent reactivity of the amino and iodo groups allows for various cyclization strategies, often mediated by transition metals like palladium or copper. These reactions can lead to the formation of indoles, benzimidazoles, and other fused heterocyclic systems. For example, intramolecular cyclization via C-N bond formation is a common strategy. The iodo-substituent is particularly useful for undergoing reactions like the Heck, Suzuki, or Sonogashira cross-coupling reactions prior to or after cyclization, thereby introducing molecular diversity. The synthesis of heterocyclic α-amino acids has also been explored, demonstrating the versatility of amino acid precursors in creating complex structures. open.ac.uk

Integration into Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more reactants. The functional groups present in this compound make it a suitable candidate for various MCRs. The amino group can react as a nucleophile, the carboxylic acid can participate in condensations, and the iodo-group can be involved in subsequent or simultaneous cross-coupling reactions. For instance, in a Ugi or Passerini-type reaction, the amino and carboxylic acid components could react with an isocyanide and an aldehyde or ketone to rapidly generate complex, scaffold-diverse molecules. This approach is highly valued for its efficiency and atom economy in generating libraries of compounds for drug discovery and material science.

Role in the Construction of Chiral Molecules

The synthesis of enantiomerically pure compounds is of paramount importance, particularly in the pharmaceutical industry. This compound can serve as a scaffold for the construction of chiral molecules, including non-proteinogenic α-amino acids. rsc.orgcanberra.edu.au

Enantioselective Synthesis Utilizing Chiral Auxiliaries or Catalysts

Enantioselective synthesis can be achieved by employing chiral catalysts or by attaching a chiral auxiliary to the this compound molecule. nih.gov An attached chiral auxiliary can direct the stereochemical outcome of subsequent reactions, after which it can be cleaved to yield the enantiomerically enriched product.

Alternatively, the prochiral center of a derivative of this compound can be targeted by a chiral catalyst. For example, phase-transfer catalysts, such as Maruoka's spirocyclic binaphthyl-based ammonium (B1175870) salts, have been successfully used for the enantioselective α-halogenation of related β-amino acid precursors. nih.gov Similarly, organocatalytic methods, like those using bifunctional tertiary amine-squaramide catalysts, have been developed for the enantioselective Mannich-type addition to generate chiral α-amino acids. rsc.org These strategies allow for the controlled synthesis of specific stereoisomers, which is crucial for studying their biological activities. researchgate.net

Development of Advanced Functional Molecules

The unique electronic and structural features of this compound and its derivatives make them valuable in the development of advanced functional molecules. The presence of a heavy iodine atom can influence the photophysical properties of a molecule, potentially leading to applications in areas such as fluorescent probes or materials with phosphorescent properties. Furthermore, the ability to undergo palladium-catalyzed cross-coupling reactions at the iodo-position allows for the straightforward incorporation of this building block into larger conjugated systems, which are of interest in materials science for applications in organic electronics. The amino and carboxylic acid groups also provide sites for conjugation to other molecules, including biomolecules, to create targeted probes or functional bioconjugates. For instance, a related compound, (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethyl alcohol, is a key intermediate in the synthesis of Mirabegron, highlighting the importance of such structures in medicinal chemistry. google.com

Scaffolds for Supramolecular Chemistry

The molecular structure of this compound is particularly well-suited for the rational design of supramolecular assemblies. The formation of large, ordered structures from individual molecular units is governed by a variety of non-covalent interactions, many of which are accessible to this compound.

The presence of the iodine atom is a key feature, enabling it to participate in halogen bonding. This is a highly directional and specific non-covalent interaction where the electropositive region on the iodine atom (the σ-hole) is attracted to a Lewis base. In the context of crystal engineering, halogen bonds are increasingly utilized to guide the self-assembly of molecules into predictable and robust one-, two-, and three-dimensional networks. The iodine on the phenyl ring of this compound can therefore act as a "sticky" point, directing the assembly of larger structures.

Furthermore, the carboxylic acid and amino groups are classic functional groups for forming strong and directional hydrogen bonds. The carboxylic acid can form well-defined dimers, while the amino group can act as a hydrogen bond donor. The interplay of these hydrogen bonds with the aforementioned halogen bonds can lead to the formation of intricate and stable supramolecular motifs. The aromatic ring itself also contributes to stability through π-π stacking interactions. This multi-faceted potential for non-covalent interactions makes this compound a promising candidate for the construction of macrocycles and other complex supramolecular structures. Research on the self-assembly of similar aromatic carboxylic acids has demonstrated the power of these interactions in creating ordered surface patterns and crystalline solids nih.gov.

Table 1: Potential Non-Covalent Interactions for this compound in Supramolecular Assembly

Interaction TypeParticipating Functional Group(s)Potential Role in Assembly
Halogen BondingIodineDirectional control of crystal packing
Hydrogen BondingCarboxylic Acid, Amino GroupFormation of dimers and extended chains
π-π StackingPhenyl RingStabilization of layered structures
van der Waals ForcesEntire MoleculeOverall packing efficiency

Ligands in Coordination Chemistry

In coordination chemistry, a ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. This compound possesses the necessary functional groups to act as an effective ligand. The amino group and the carboxylate group (formed upon deprotonation of the carboxylic acid) can both donate lone pairs of electrons to a metal center.

This arrangement allows the compound to function as a bidentate chelating ligand, where both the nitrogen of the amino group and an oxygen of the carboxylate group bind to the same metal ion. Chelation results in the formation of a stable ring structure, enhancing the thermodynamic stability of the resulting metal complex—an observation known as the chelate effect researchgate.net. The study of amino acid-derived transition metal complexes has shown that such chelation is a common and robust binding mode arizona.eduarizona.edu.

Table 2: Potential Coordination Properties of this compound

PropertyDescription
Coordination Mode Likely acts as a bidentate chelating ligand through the amino nitrogen and carboxylate oxygen.
Potential Metal Ions Can coordinate with a wide range of transition metals (e.g., Cu(II), Zn(II), Ni(II), Pd(II)).
Influence of Iodo Group Can influence the steric and electronic properties of the resulting complex and facilitate further assembly through halogen bonding.
Resulting Structures Can form discrete mononuclear complexes or be incorporated into extended structures like coordination polymers.

Structure Reactivity Relationship Studies of 2 2 Amino 4 Iodophenyl Acetic Acid and Its Analogues

Influence of the Iodine Substituent on Aromatic Reactivity and Electronic Properties

However, the iodine atom is the least electronegative and most polarizable of the common halogens. This results in a weaker inductive pull and a more significant mesomeric contribution compared to bromine, chlorine, or fluorine. masterorganicchemistry.com Consequently, while the iodine atom in 2-(2-Amino-4-iodophenyl)acetic acid deactivates the ring to some extent, it still directs incoming electrophiles to the ortho and para positions relative to itself. libretexts.org

The electronic properties of the iodine substituent can be quantified using Hammett substituent constants (σ). These constants provide a measure of the electronic influence of a substituent on the reactivity of a reaction center. The para-substituent constant (σp) for iodine is +0.18, indicating its net electron-withdrawing nature. nih.govacs.org This value reflects the dominance of the inductive effect over the mesomeric effect.

Table 1: Hammett Substituent Constants (σ) for Relevant Substituents

Substituentσ_metaσ_para_
-I+0.35+0.18
-NH₂-0.16-0.66
-CH₂COOH+0.18+0.22

Data sourced from established physical organic chemistry literature.

The presence of iodine also introduces steric bulk, which can influence the accessibility of adjacent positions on the ring to reagents. Furthermore, the carbon-iodine bond is the weakest among the carbon-halogen bonds, making it susceptible to cleavage and participation in various coupling reactions, a feature widely exploited in organic synthesis.

Impact of the Amino and Carboxylic Acid Groups on Overall Molecular Reactivity and Acidity/Basicity

The amino (-NH₂) and carboxylic acid (-COOH) groups exert powerful electronic effects that significantly shape the reactivity of this compound.

The amino group at the C-2 position is a potent activating group. Its lone pair of electrons can be delocalized into the aromatic ring through the mesomeric effect (+M), substantially increasing the electron density, particularly at the ortho and para positions relative to it. libretexts.org The para-substituent constant (σp) for the amino group is -0.66, highlighting its strong electron-donating character. nih.gov This activating effect makes the aromatic ring more susceptible to electrophilic attack.

The carboxylic acid group , being part of the acetic acid moiety attached to the ring, primarily influences the molecule's acidic properties. The pKa of a carboxylic acid is a measure of its acidity, with lower values indicating stronger acidity. masterorganicchemistry.com For phenylacetic acid itself, the pKa is approximately 4.31. The substituents on the phenyl ring will modulate this value. Electron-withdrawing groups tend to stabilize the carboxylate anion through inductive effects, thereby increasing acidity (lowering the pKa). Conversely, electron-donating groups destabilize the anion and decrease acidity (increasing the pKa). libretexts.org

In this compound, the electron-withdrawing iodine atom at the para position to the acetic acid-bearing carbon would be expected to increase acidity. In contrast, the electron-donating amino group at the ortho position would be expected to decrease acidity. The net effect on the pKa will be a balance of these opposing influences, along with steric factors from the ortho amino group which can affect the solvation of the carboxylate.

The amino group also confers basic properties to the molecule. The lone pair on the nitrogen can accept a proton. The basicity of the amino group is, in turn, affected by the other substituents. The electron-withdrawing iodine and carboxymethyl groups will decrease the electron density on the nitrogen, making it a weaker base compared to aniline (B41778). In acidic conditions, the amino group will be protonated to form an ammonium (B1175870) salt (-NH₃⁺), which is a strongly deactivating, meta-directing group.

Comparative Studies with Isomeric and Structurally Related Iodinated Phenylacetic Acids

A comparative analysis with its isomers and related compounds provides valuable insights into the structure-reactivity relationships. Let's consider the following compounds for comparison:

4-Iodophenylacetic acid: Lacks the amino group. The iodine atom at the para position will have an electron-withdrawing effect, making this acid slightly stronger than phenylacetic acid.

2-Aminophenylacetic acid: Lacks the iodine atom. The ortho-amino group is electron-donating, which would decrease the acidity compared to phenylacetic acid. There is also the possibility of intramolecular hydrogen bonding between the amino and carboxylic acid groups, which can affect acidity. stackexchange.com

4-Aminophenylacetic acid: The amino group is para to the acetic acid side chain. This compound exists as a zwitterion in the solid state. researchgate.net Its acidity will be influenced by the strong electron-donating effect of the para-amino group.

3-Iodo-4-aminophenylacetic acid: An isomer where the positions of the iodine and the point of attachment of the acetic acid are swapped. The electronic and steric environment is different, leading to different reactivity and acidity.

Table 2: Predicted and Known pKa Values of Phenylacetic Acid and its Derivatives

CompoundSubstituentsPredicted pKa EffectKnown/Estimated pKa
Phenylacetic acid-Reference4.31
4-Iodophenylacetic acid4-IMore acidic~4.1-4.2
2-Aminophenylacetic acid2-NH₂Less acidic~4.4-4.5
4-Aminophenylacetic acid4-NH₂Less acidic~4.4
This compound2-NH₂, 4-ICompeting effectsEstimated ~4.2-4.4

The reactivity in electrophilic aromatic substitution will also differ significantly. For instance, in 4-iodophenylacetic acid, the iodine directs ortho to itself. In 2-aminophenylacetic acid, the powerful amino group directs ortho and para to its position. In this compound, the directing effects of the amino and iodo groups will be cooperative, strongly activating the positions ortho and para to the amino group.

Stereochemical Considerations and Diastereomeric/Enantiomeric Effects on Reactivity

The this compound molecule possesses a stereocenter at the alpha-carbon of the acetic acid moiety. Therefore, it can exist as a pair of enantiomers, (R)-2-(2-Amino-4-iodophenyl)acetic acid and (S)-2-(2-Amino-4-iodophenyl)acetic acid.

The synthesis of this compound without a chiral influence will result in a racemic mixture (an equal mixture of both enantiomers). The separation of these enantiomers, a process known as chiral resolution, can be achieved through various methods, such as the formation of diastereomeric salts with a chiral resolving agent (e.g., a chiral amine or alcohol) followed by separation and subsequent removal of the resolving agent. acs.orgyoutube.com Chiral chromatography is another powerful technique for separating enantiomers. uaeh.edu.mx

The stereochemistry can have a profound impact on the biological activity of the molecule, as stereoisomers often interact differently with chiral biological receptors and enzymes. In terms of chemical reactivity, while the enantiomers will have identical reactivity with achiral reagents, their reactions with other chiral molecules can proceed at different rates, leading to kinetic resolution. This is the basis for many enantioselective syntheses. nih.gov

If additional stereocenters were present in the molecule or in a reacting partner, diastereomers would be formed. Unlike enantiomers, diastereomers have different physical properties (melting points, boiling points, solubilities, etc.) and different reactivities towards both chiral and achiral reagents.

Future Research Directions and Emerging Methodologies for 2 2 Amino 4 Iodophenyl Acetic Acid

Exploration of Novel and Sustainable Synthetic Routes

The development of environmentally benign and efficient synthetic strategies is a paramount goal in modern organic chemistry. For 2-(2-Amino-4-iodophenyl)acetic acid, this involves moving beyond traditional methods towards innovative approaches that minimize waste, reduce energy consumption, and utilize renewable resources.

Photocatalysis and electrocatalysis are rapidly emerging as powerful tools in organic synthesis, offering green alternatives to conventional methods. These techniques utilize light or electrical energy, respectively, to drive chemical reactions, often under mild conditions and with high selectivity.

The table below summarizes potential photocatalytic and electrocatalytic routes for the synthesis of this compound.

Synthetic StepEmerging MethodologyPotential PrecursorKey Advantages
Iodination Photocatalytic C-H Iodination2-Aminophenylacetic acidHigh regioselectivity, mild reaction conditions, avoidance of harsh reagents.
Carboxylation Electrocatalytic Carboxylation2-Amino-4-iodobenzyl halideUse of CO2 as a sustainable carbon source, high selectivity, room temperature reaction.

Flow chemistry, or continuous-flow processing, is revolutionizing the synthesis of active pharmaceutical ingredients (APIs) and their intermediates. nih.gov This technology offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for seamless integration of reaction, separation, and analysis. nih.gov

Development of Advanced Analytical and Characterization Techniques

To support the development of novel synthetic routes and to ensure the quality of this compound, advanced analytical and characterization techniques are essential. The trend is moving towards in-line and real-time analysis to provide immediate feedback on reaction progress and product quality.

In situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, allow for the real-time monitoring of chemical reactions without the need for sample extraction. youtube.comlabcompare.comnih.govresearchgate.nethw.ac.ukresearchgate.net These non-invasive methods provide valuable kinetic and mechanistic information, enabling rapid process optimization.

For the synthesis of this compound, in situ FTIR could be employed to monitor the functional group transformations, such as the conversion of a precursor to the final aniline (B41778) derivative. youtube.comlabcompare.comhw.ac.ukresearchgate.net Raman spectroscopy is particularly well-suited for monitoring reactions in aqueous media and for analyzing gas-phase species, making it a valuable tool for tracking the consumption of gaseous reagents like CO2 in electrocarboxylation reactions. chemijournal.com The ability to monitor catalyst behavior in real-time is also a significant advantage of these techniques. ijarsct.co.in

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex reaction mixtures. researchgate.netsynthiaonline.comengineering.org.cnacs.orgmt.comd-nb.info Techniques such as liquid chromatography-mass spectrometry (LC-MS) and liquid chromatography-nuclear magnetic resonance spectroscopy (LC-NMR) provide both separation of components and detailed structural information. researchgate.net

In the context of this compound synthesis, LC-MS would be invaluable for identifying the desired product and any potential byproducts, even at trace levels. arxiv.org LC-NMR could provide unambiguous structural elucidation of intermediates and the final product without the need for isolation, which is particularly useful for analyzing complex reaction outcomes. The development of machine learning tools like IodoFinder, which aids in the recognition of iodinated compounds from LC-MS/MS data, further enhances the power of these hyphenated techniques.

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization

The table below outlines the potential applications of AI and ML in the synthesis of this compound.

ApplicationAI/ML ToolPotential Impact
Synthetic Route Design Retrosynthesis AlgorithmsDiscovery of novel and more efficient synthetic pathways. preprints.orglabcompare.com
Reaction Prediction Regioselectivity Prediction ModelsAccurate prediction of the site of iodination on the phenyl ring.
Process Optimization Bayesian Optimization, Neural NetworksRapid identification of optimal reaction conditions (temperature, solvent, catalyst) to maximize yield. chemcopilot.comresearchgate.net
Catalyst Design Generative ModelsDesign of novel catalysts with enhanced activity and selectivity for specific transformations. ijarsct.co.inresearchgate.net

Expanded Scope in Materials Science and Polymer Chemistry as a Monomer or Cross-linker

The unique molecular architecture of this compound, featuring a carboxylic acid group, a primary amino group, and an iodine-substituted aromatic ring, presents significant opportunities for its application in materials science and polymer chemistry. Future research is poised to explore its utility as both a versatile monomer for creating novel polymers and as a cross-linking agent to modify the properties of existing materials.

As a monomer , this compound is a bifunctional building block. The presence of both an amine (-NH₂) and a carboxylic acid (-COOH) group allows it to undergo condensation polymerization to form polyamides, which are polymers linked by amide bonds. aits-tpt.edu.inlibretexts.org This process is analogous to the formation of peptides and proteins from amino acids. libretexts.org The resulting polymers would incorporate the iodo-phenyl moiety into the polymer backbone, which could impart unique properties such as increased refractive index, radiopacity, and modified thermal stability. Materials derived from such monomers could find applications as advanced engineering plastics, specialty fibers, or functional films. Related iodinated aromatic compounds are already considered valuable in the development of advanced materials for electronics and coatings, suggesting a promising path for this molecule. chemimpex.com

The potential roles of the functional groups of this compound in polymerization are summarized below.

Functional GroupPotential Role in PolymerizationType of PolymerizationResulting Linkage
Amino Group (-NH₂)Reacts with a carboxylic acidCondensationAmide Bond
Carboxylic Acid (-COOH)Reacts with an amine or alcoholCondensationAmide or Ester Bond
Iodo-Phenyl GroupModifies polymer properties (e.g., density, refractive index, thermal stability)Incorporation into backboneN/A

As a cross-linker , the compound could be used to form connections between existing polymer chains, creating a three-dimensional network structure. mdpi.comthermofisher.com Cross-linking is a critical process in polymer chemistry for enhancing material properties like mechanical strength, thermal resistance, and chemical stability. mdpi.com The amine and carboxylic acid groups can react with complementary functional groups on different polymer chains to form these links. Furthermore, the iodine atom on the phenyl ring opens up possibilities for additional, more complex cross-linking strategies through reactions like palladium-catalyzed cross-coupling, which could be used to create highly tailored material properties.

Exploration of its Potential in Bioimaging and Radiochemistry (e.g., as a precursor for ¹²³I or ¹²⁵I labeling)

The presence of a stable iodine atom on the phenyl ring makes this compound a highly attractive precursor for synthesizing radiolabeled compounds for bioimaging and radiochemistry. The stable iodine can be readily substituted with a radioactive iodine isotope, such as Iodine-123 (¹²³I) or Iodine-125 (¹²⁵I), through well-established isotopic exchange reactions.

Radioiodinated molecules are crucial tools in nuclear medicine and biomedical research. nih.gov ¹²³I is a gamma-emitter used in Single Photon Emission Computed Tomography (SPECT) for diagnostic imaging, while ¹²⁵I is used extensively in radioimmunoassays and autoradiography for research purposes. nih.gov By labeling this compound, researchers can create a tracer that allows for non-invasive imaging of biological processes or the tracking of the molecule's distribution and metabolism in vivo.

A preliminary investigation into a closely related compound, ¹³¹I-radiolabelled 4-iodophenylacetic acid, has already demonstrated the potential of this molecular scaffold as a radiopharmaceutical. researchgate.net In that study, the compound was successfully radiolabeled and its biodistribution was evaluated in rats and mice. researchgate.net The study reported rapid excretion via the kidneys and noted uptake in tumors, warranting further investigation. researchgate.net

IsotopeHalf-lifeEmission TypePrimary Application
Iodine-123 (¹²³I) 13.2 hoursGammaSPECT Imaging (Diagnostic)
Iodine-125 (¹²⁵I) 59.4 daysGamma (low energy)Radioimmunoassays, Autoradiography (Research)
Iodine-131 (¹³¹I) 8.02 daysBeta & GammaTherapy & Imaging

The findings from the study on ¹³¹I-radiolabelled 4-iodophenylacetic acid provide a strong foundation for future exploration of radioiodinated this compound. researchgate.net The addition of the amino group could alter the molecule's biological properties, potentially leading to different uptake patterns and targeting capabilities.

Summary of Findings for ¹³¹I-labelled 4-iodophenylacetic acid researchgate.net

Parameter Result
Radiochemical Yield 53 ± 6 %
Radiochemical Purity 97.8 ± 1.2 %
Biodistribution Fast excretion from all organs via the kidney into the urine.
Tumor Uptake (Mice) 4 ± 0.4 % Injected Dose per gram (% ID/g).

| Tumor to Background Ratio | 2 |

Future research would focus on developing efficient methods for labeling this compound with ¹²³I and ¹²⁵I and evaluating the resulting radiotracers' stability, pharmacokinetics, and potential for imaging specific biological targets, such as tumors or areas of inflammation.

Q & A

Basic: What synthetic methodologies are commonly employed for preparing 2-(2-Amino-4-iodophenyl)acetic acid, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis of halogenated phenylacetic acids often involves regioselective halogenation. For example, bromination of 4-methoxyphenylacetic acid using bromine in acetic acid achieves regioselectivity at the 3-position due to electronic and steric effects . Adapting this method for iodination may require adjusting reaction temperature, solvent (e.g., acetic acid), and stoichiometry. Post-synthetic purification via crystallization (as demonstrated for brominated analogues) ensures high purity, with yields influenced by controlling side reactions (e.g., dihalogenation) .

Basic: What spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?

Methodological Answer:

  • NMR Spectroscopy: 1H^1H- and 13C^{13}C-NMR identify substituent positions and electronic environments. For example, in brominated analogues, downfield shifts in aromatic protons confirm halogenation at the 3-position .
  • X-ray Crystallography: Resolves bond angles and molecular packing. In 2-(3-Bromo-4-methoxyphenyl)acetic acid, the methoxy group is nearly coplanar with the phenyl ring (torsion angle: 1.2°), while the acetic acid group is perpendicular (dihedral angle: 78.15°) . Iodinated derivatives may exhibit similar trends, with larger atomic radii of iodine affecting crystal packing.

Advanced: How do electronic effects of iodine influence the reactivity and crystallographic properties of this compound?

Methodological Answer:
Iodine’s electron-withdrawing nature alters electronic distribution, impacting both reactivity and crystal structure. In brominated analogues, C–C–C angles at substituent positions correlate with substituent electronegativity (e.g., Br increases angles to 121.5°) . For iodinated derivatives, computational studies (e.g., density functional theory, DFT) can predict bond polarization and reactive sites. Experimental validation via X-ray diffraction may reveal stronger hydrogen bonding (e.g., O–H⋯O dimers with R22_2^2(8) motifs) due to iodine’s polarizability .

Advanced: What strategies address contradictions between computational predictions and experimental data (e.g., bond angles, reaction yields)?

Methodological Answer:

  • DFT Refinement: Hybrid functionals incorporating exact exchange (e.g., B3LYP) improve accuracy in predicting thermochemical properties and geometries . For halogenated systems, basis sets accounting for relativistic effects (e.g., def2-TZVP for iodine) are critical.
  • Statistical Validation: In crystallography, tools like FCF_filter identify outliers in reflection data, ensuring structural reliability . Discrepancies in reaction yields may arise from unaccounted side reactions; kinetic studies and HPLC monitoring can isolate competing pathways .

Basic: What are the pharmacological applications of halogenated phenylacetic acid derivatives, and how does iodination affect bioactivity?

Methodological Answer:
Halogenated phenylacetic acids serve as intermediates in natural product synthesis. For example, brominated derivatives are precursors to Combretastatin A-4 (antimitotic agent) and Vancomycin models . Iodination enhances lipophilicity and radioimaging potential, making this compound a candidate for theranostic applications. Bioactivity screening via structure-activity relationship (SAR) studies should compare iodinated vs. brominated analogues for potency and selectivity.

Advanced: How can hydrogen bonding motifs in halogenated phenylacetic acids guide co-crystal design for drug delivery?

Methodological Answer:
Centrosymmetric O–H⋯O dimers (R22_2^2(8) motifs) in brominated derivatives stabilize crystal lattices . For iodinated systems, co-crystallization with APIs (active pharmaceutical ingredients) can exploit iodine’s polarizable surface for tailored solubility and release profiles. Pairing with hydrogen-bond acceptors (e.g., 4,4'-bipyridine) enhances structural diversity, as seen in 4-hydroxyphenylacetic acid co-crystals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.